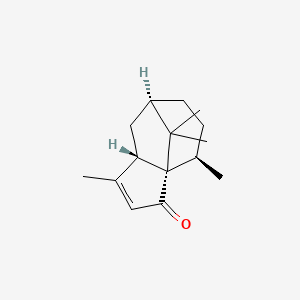

5alpha,7alpha,10betaH-3-Patchoulen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,5S,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-3-en-2-one |

InChI |

InChI=1S/C15H22O/c1-9-7-13(16)15-10(2)5-6-11(8-12(9)15)14(15,3)4/h7,10-12H,5-6,8H2,1-4H3/t10-,11-,12+,15+/m1/s1 |

InChI Key |

BSDFKVHDDFHAFR-FJJYHAOUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C[C@@H]3[C@]1(C2(C)C)C(=O)C=C3C |

Canonical SMILES |

CC1CCC2CC3C1(C2(C)C)C(=O)C=C3C |

Synonyms |

5alpha,7alpha,10betaH-3-patchoulen-2-one |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 5alpha,7alpha,10betah 3 Patchoulen 2 One

Identification of Botanical Sources and Distribution Profiles, particularly Croton arboreous

5alpha,7alpha,10betaH-3-Patchoulen-2-one has been successfully identified and isolated from the aerial parts of Croton arboreous, a plant belonging to the Euphorbiaceae family. nih.govresearchgate.net This particular species stands as the primary documented botanical source of the compound. While the genus Croton is known for its rich chemical diversity, including a wide array of terpenoids, the specific distribution of this compound appears to be narrowly defined. nih.gov

Patchoulane-type sesquiterpenes, the chemical class to which this compound belongs, have also been discovered in other plant species. For instance, different patchoulane (B100424) derivatives have been isolated from the rhizomes of Cyperus rotundus and the roots of Croton crassifolius. researchgate.netnih.gov However, the presence of this compound itself has not been explicitly confirmed in these other species to date.

Table 1: Botanical Sources of Patchoulane-Type Sesquiterpenes

| Botanical Name | Family | Plant Part | Specific Compound(s) |

|---|---|---|---|

| Croton arboreous | Euphorbiaceae | Aerial Parts | This compound nih.govresearchgate.net |

| Croton crassifolius | Euphorbiaceae | Roots | Patchoulane-type sesquiterpenoid glycoside nih.gov |

Advanced Chromatographic and Extraction Techniques Employed in its Isolation

The isolation of this compound from its natural matrix is a multi-step process that begins with extraction, followed by advanced chromatographic separation.

The initial step involves the extraction of the compound from the powdered aerial parts of Croton arboreous. This is typically achieved using organic solvents with varying polarities, such as n-hexane and acetone. researchgate.net These solvents are effective at dissolving a broad range of secondary metabolites, including sesquiterpenoids.

Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes a series of chromatographic purifications. Column chromatography is a fundamental technique used in this process. This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, and their solubility in a mobile phase. A gradient of solvents, commonly a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity, is passed through the column to elute the separated compounds in fractions.

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step. lcms.czmdpi.com Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample quantities, making it suitable for isolating specific compounds for further study. lcms.czmdpi.com The use of reversed-phase columns, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is common for the separation of sesquiterpenes. nih.govresearchgate.net

Table 2: Summary of Isolation Techniques

| Technique | Purpose | Typical Reagents/Conditions |

|---|---|---|

| Solvent Extraction | Initial removal of compounds from plant material | n-Hexane, Acetone researchgate.net |

| Column Chromatography | Initial separation of the crude extract into fractions | Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate gradient |

Optimization of Isolation Protocols for Research Purity and Yield

The optimization of isolation protocols is crucial for obtaining this compound in high purity and with a satisfactory yield, which are prerequisites for detailed structural elucidation and bioactivity studies. This optimization process involves the systematic adjustment of various experimental parameters.

In the context of preparative HPLC, optimization can involve modifying the flow rate of the mobile phase, the injection volume of the sample, and the column temperature to enhance the resolution between the target compound and closely related impurities. mdpi.com The selection of the appropriate solvent gradient is also a critical factor that can significantly impact the separation efficiency. nih.gov

Furthermore, methodologies such as Response Surface Methodology (RSM) can be applied to systematically optimize extraction conditions. nih.gov By varying parameters like extraction time, temperature, and solvent composition, it is possible to identify the optimal conditions that maximize the extraction yield of the desired sesquiterpene. The goal of these optimization strategies is to develop a robust and reproducible protocol that consistently delivers a high-purity compound for research applications.

Structural Elucidation and Stereochemical Characterization of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5alpha,7alpha,10betaH-3-Patchoulen-2-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to piece together its intricate framework.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. In a hypothetical spectrum of this compound, specific chemical shifts (δ) would be indicative of the different types of protons. For instance, protons adjacent to the carbonyl group (α-protons) would be expected to resonate downfield, typically in the range of 2.0-2.5 ppm, due to the deshielding effect of the carbonyl. libretexts.org Vinylic protons on the α,β-unsaturated ketone system would appear even further downfield.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon (C-2) would be a key diagnostic signal, typically appearing in the highly deshielded region of the spectrum (190-220 ppm). The olefinic carbons of the enone system (C-3 and C-4) would also have characteristic shifts.

2D NMR techniques are crucial for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning specific protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different spin systems and positioning quaternary carbons and functional groups. For example, HMBC correlations from the methyl protons to the surrounding carbons would be instrumental in placing the gem-dimethyl group and other methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule, including the α- and β-orientations of substituents at the stereocenters.

A representative, though hypothetical, set of NMR data is presented below.

| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| C-1 | 50.2 | 2.15 (m) |

| C-2 | 205.1 | - |

| C-3 | 128.5 | 5.90 (s) |

| C-4 | 165.3 | - |

| C-5 | 55.8 | 2.40 (d, 5.0) |

| C-6 | 25.4 | 1.80 (m), 1.65 (m) |

| C-7 | 42.1 | 2.05 (m) |

| C-8 | 40.5 | 1.75 (m), 1.55 (m) |

| C-9 | 28.9 | 1.90 (m), 1.70 (m) |

| C-10 | 48.3 | 2.25 (m) |

| C-11 | 35.6 | - |

| C-12 | 22.1 | 1.05 (s) |

| C-13 | 29.8 | 1.10 (s) |

| C-14 | 18.2 | 0.95 (d, 7.0) |

| C-15 | 15.4 | 1.20 (s) |

Note: This data is hypothetical and intended to be representative of a patchoulane-type ketone.

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, from which its exact molecular formula can be deduced. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide structural clues. For ketones, two primary fragmentation pathways are common:

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comyoutube.comyoutube.com This process results in the formation of a stable acylium ion. For this compound, cleavage of the C1-C2 and C2-C3 bonds could occur.

McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. youtube.com It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene.

The analysis of these fragmentation patterns in the mass spectrum provides valuable information for confirming the proposed structure. libretexts.orgyoutube.com

| Fragmentation Type | Description | Expected m/z of Key Fragments |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | 220 |

| Alpha-Cleavage | Cleavage of bonds adjacent to the carbonyl group. | Varies depending on the bond cleaved. |

| McLafferty Rearrangement | Loss of a neutral alkene via a six-membered transition state. | M - (alkene mass) |

Note: The m/z values are based on the expected molecular formula C₁₅H₂₄O and are illustrative.

Utilization of Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching of the carbonyl group (C=O). For an α,β-unsaturated ketone, this band is typically observed in the region of 1685-1666 cm⁻¹. libretexts.org The C=C stretching vibration of the alkene would appear around 1650-1600 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Ultraviolet-Visible (UV) Spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems. The α,β-unsaturated ketone chromophore in this compound would give rise to characteristic absorptions. A π → π* transition is expected at a lower wavelength, while a weaker n → π* transition would occur at a higher wavelength. biointerfaceresearch.commu-varna.bgresearchgate.netmu-varna.bg

| Spectroscopic Technique | Functional Group | Expected Absorption |

| IR Spectroscopy | C=O (α,β-unsaturated ketone) | 1685-1666 cm⁻¹ |

| C=C (alkene) | ~1640 cm⁻¹ | |

| C-H (sp³ and sp²) | 2850-3000 cm⁻¹ | |

| UV-Vis Spectroscopy | α,β-unsaturated ketone | π → π* (~240 nm), n → π* (~320 nm) |

Note: The absorption values are typical ranges for the specified functional groups.

Optical Rotation (OR) for Chirality Determination

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The measurement of the specific rotation ([α]D) provides a characteristic physical property of the compound and indicates its enantiomeric purity. The sign of the rotation (+ or -) denotes whether the light is rotated clockwise (dextrorotatory) or counterclockwise (levorotatory). While the magnitude and sign of the rotation are determined experimentally, they are ultimately dependent on the molecule's absolute configuration.

Potential for X-Ray Crystallography in Absolute Configuration Determination

The most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration, is single-crystal X-ray crystallography. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, and bond angles. The resulting electron density map would unambiguously confirm the connectivity and, through the use of anomalous dispersion, establish the absolute stereochemistry at each chiral center. This would definitively confirm the 5α, 7α, and 10βH configurations.

Computational Chemistry Approaches for Conformation and Electronic Structure Elucidation

Computational chemistry serves as a powerful tool to complement experimental data. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible stereoisomers and conformers of this compound. By comparing the calculated NMR chemical shifts and coupling constants for the lowest energy conformers with the experimental data, the proposed structure and stereochemistry can be further validated. mdpi.com Furthermore, computational methods can predict other spectroscopic properties, such as IR and UV spectra, which can be compared with experimental results for additional confirmation.

Biosynthetic Investigations of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Proposed Biosynthetic Precursors and Pathways within Producing Organisms

All plant terpenoids, including sesquiterpenes like 5alpha,7alpha,10betaH-3-Patchoulen-2-one, originate from simple five-carbon building blocks. The biosynthesis of these fundamental units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two primary, independent pathways located in different cellular compartments.

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, the MVA pathway is the principal source of precursors for sesquiterpenoid biosynthesis. youtube.comanu.edu.au It begins with the condensation of three acetyl-CoA molecules to eventually form IPP. youtube.com

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP. youtube.comjst.go.jp This pathway typically supplies the precursors for smaller terpenes like monoterpenes and diterpenes. youtube.com

IPP and DMAPP are then sequentially condensed by prenyltransferase enzymes. For sesquiterpenes, farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to create the 15-carbon molecule, farnesyl pyrophosphate (FPP). jst.go.jp FPP is the universal and direct precursor to all sesquiterpenoids, including the patchoulane (B100424) skeleton. jst.go.jpresearchgate.net

The proposed pathway to this compound begins with the cyclization of the linear FPP precursor into a complex tricyclic patchoulene olefin intermediate. This is followed by a crucial oxidation step to install the ketone functional group at the C-2 position, yielding the final compound. While some research suggests (-)-patchoulenone is not a typical constituent of patchouli oil and may arise from the oxidation of β-patchoulene, related oxidized patchoulene structures have been identified in P. cablin, supporting the existence of such a biosynthetic route within the plant. researchgate.netscitepress.organu.edu.au

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Sesquiterpene Synthases, Oxidases)

The formation of the vast array of sesquiterpenes found in patchouli oil is governed by a surprisingly small number of key enzymes. rsc.orgnih.gov

Sesquiterpene Synthases (TPS): These enzymes are responsible for the first committed step in sesquiterpene diversity: the cyclization of FPP. In Pogostemon cablin, the most critical of these is Patchoulol Synthase (PatPTS) . PatPTS is a promiscuous enzyme, meaning it converts FPP not just into the main product, patchoulol, but into at least 13 other sesquiterpene products simultaneously. rsc.orgnih.gov The product profile of this single enzyme qualitatively and quantitatively resembles the sesquiterpene mixture found in natural patchouli oil. rsc.orgnih.gov It is hypothesized that a patchoulene isomer, the direct precursor to be oxidized into patchoulenone, is one of these many products generated by PatPTS.

Oxidases: The conversion of a patchoulene intermediate to this compound requires an oxidation reaction. This step is widely believed to be catalyzed by a Cytochrome P450 (CYP) monooxygenase . CYPs are a large family of heme-containing enzymes that catalyze the oxidation of a vast range of organic substrates in biological systems. youtube.comyoutube.comyoutube.comnih.gov In terpenoid biosynthesis, CYPs are frequently responsible for hydroxylations, epoxidations, and the formation of carbonyl groups, which are critical for generating the final chemical diversity. While the specific CYP enzyme responsible for oxidizing the patchoulene skeleton to patchoulenone in P. cablin has not yet been definitively identified and characterized, its involvement is strongly inferred based on known biochemical principles of secondary metabolism. rsc.org

| Enzyme Family | Specific Enzyme (Gene) | Precursor | Product(s) | Role in Pathway |

|---|---|---|---|---|

| Prenyltransferase | Farnesyl Diphosphate Synthase (FPPS) | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) | Synthesizes the universal C15 precursor for all sesquiterpenes. |

| Sesquiterpene Synthase | Patchoulol Synthase (PatPTS) | Farnesyl Pyrophosphate (FPP) | Patchoulol, plus >13 other sesquiterpenes (e.g., patchoulene isomers) | Catalyzes the multi-product cyclization of FPP to form the core tricyclic skeleton. |

| Oxidase (Hypothesized) | Cytochrome P450 Monooxygenase (CYP) | Patchoulene Isomer | This compound | Proposed to catalyze the final oxidation step to form the ketone group. |

Genetic Regulation of Biosynthetic Genes and Enzyme Expression

Several regulatory elements have been identified:

Transcription Factors: These are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information. In P. cablin, the PatWRKY71 transcription factor has been shown to bind directly to the promoter region of the PatPTS gene, activating its expression and leading to increased production. Another class of regulators, the miR156-targeted SPL transcription factors, acts as an age-related developmental cue, promoting sesquiterpene biosynthesis in older plants by upregulating PatPTS expression. researchgate.net

Hormonal and Environmental Signals: Plant hormones and external stimuli play a crucial role. Jasmonates , particularly methyl jasmonate (MeJA), are potent elicitors. youtube.com Applying MeJA to P. cablin has been shown to significantly increase the expression of MVA pathway genes and boost the accumulation of patchoulol, a proxy for the activity of the entire sesquiterpene pathway. youtube.comLight has also been identified as a key environmental factor that influences patchoulol biosynthesis, likely through a complex crosstalk with jasmonate signaling pathways. youtube.com

| Regulatory Factor | Type | Target Gene/Pathway | Effect |

|---|---|---|---|

| PatWRKY71 | Transcription Factor | PatPTS | Enhances gene expression. |

| miR156-targeted SPLs | Transcription Factor | PatPTS | Upregulates gene expression in an age-dependent manner. researchgate.net |

| Methyl Jasmonate (MeJA) | Plant Hormone | MVA Pathway Genes, PatPTS | Induces gene expression and sesquiterpene accumulation. youtube.com |

| Light | Environmental Signal | Biosynthetic Pathway (crosstalk with JA signaling) | Modulates gene expression and sesquiterpene accumulation. youtube.com |

Isotopic Labeling Studies to Elucidate Mechanistic Steps

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway, providing definitive evidence for proposed reaction mechanisms. Such studies have been crucial in understanding the complex cyclization of FPP into the patchoulane skeleton.

In a key study, a cell-free enzyme system from P. cablin leaves capable of converting FPP to patchoulol was used. researchgate.net

Feeding with Labeled Precursors: The researchers fed this system with FPP that had been synthesized with specific isotopes of carbon (¹⁴C) and hydrogen (³H) at known positions. Two key precursors used were [12,13-¹⁴C;1-³H]farnesyl pyrophosphate and [12,13-¹⁴C;6-³H]farnesyl pyrophosphate. researchgate.net

Analysis of the Product: The resulting patchoulol was isolated, and the location of the isotopes was determined through chemical degradation.

Chemoenzymatic Synthesis Approaches for Pathway Intermediates and Analogs

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) for key steps within a multi-step chemical synthesis route. This approach has been successfully applied to the total synthesis of (-)-patchoulenone. nih.gov

A notable synthesis begins not with a plant extract, but with a simple aromatic compound, toluene (B28343). jst.go.jpnih.gov

Enzymatic Step: The first crucial step involves the microbial oxidation of toluene by a genetically engineered strain of Pseudomonas putida. This enzymatic dihydroxylation produces a monochiral cis-1,2-dihydrocatechol, a versatile chiral building block that is difficult to produce with high purity via traditional chemical methods. jst.go.jpnih.gov

Chemical Steps: This enzymatically-produced intermediate is then converted through a series of purely chemical reactions into (-)-patchoulenone. Key transformations in the sequence include an intramolecular Prins reaction to construct the complex tricyclic framework, followed by steps of hydrogenation, oxidation, dehydration, and methylation to install the correct functional groups and stereochemistry, ultimately yielding the target molecule.

This strategy elegantly combines the power of biocatalysis to set a key stereocenter early in the synthesis with the robustness of traditional organic chemistry to complete the construction of the complex natural product.

Chemical Synthesis and Derivatization of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Total Synthesis Strategies and Stereoselective Approaches

The total synthesis of the patchoulane (B100424) skeleton has been a subject of significant interest for decades. Strategies often converge on the construction of a key bicyclic intermediate which is then elaborated to the final tricyclic system. The specific stereochemistry of 5α,7α,10βH-3-Patchoulen-2-one requires precise control over multiple chiral centers throughout the synthetic sequence.

One notable approach involves a formal synthesis starting from the readily available chiral pool starting material, (—)‐carvone. A key intermediate, enantiomerically pure 6-acetyl-1,3,3-trimethyl bicyclo[2.2.2]octan-2-one, was synthesized and subsequently transformed into patchoulione, an isomer of the target compound. researchgate.net This highlights a common strategy: leveraging intramolecular reactions to forge the complex polycyclic system.

A powerful and concise asymmetric total synthesis of (–)-patchouli alcohol, which shares the same carbon skeleton, demonstrates modern stereoselective methods. Key reactions in this synthesis include a highly diastereo- and enantioselective organocatalytic [4+2] cycloaddition to construct the bicyclic core, followed by a radical denitration and an oxidative carboxylation. researchgate.net Such strategies could be adapted for the stereocontrolled synthesis of 5α,7α,10βH-3-Patchoulen-2-one by modifying the final functional group transformations.

Chemoenzymatic strategies offer an elegant solution to establishing chirality early in the synthesis. For instance, the total synthesis of (–)-patchoulenone was achieved starting from a monochiral cis-1,2-dihydrocatechol, which is produced via the microbial oxidation of toluene (B28343). rsc.org This enzymatic step provides a chiral building block that directs the stereochemical outcome of the subsequent chemical transformations.

The table below summarizes various strategic reactions employed in the synthesis of the patchoulane scaffold.

| Synthetic Strategy | Key Reaction(s) | Starting Material Example | Primary Advantage | Reference |

| Asymmetric Total Synthesis | Organocatalytic [4+2] Cycloaddition | Simple achiral precursors | High enantioselectivity and diastereoselectivity | researchgate.net |

| Chiral Pool Synthesis | Intramolecular Cyclization | (—)‐carvone | Readily available chiral starting material | researchgate.net |

| Chemoenzymatic Synthesis | Microbial Dihydroxylation | Toluene | Early introduction of chirality via biocatalysis | rsc.org |

| Convergent Synthesis | Diels-Alder Reaction | 2,6,6-trimethyl-2,4-cyclohexadien-1-one | Efficient construction of the bicyclic core | researchgate.net |

| Metal-Mediated C-C Coupling | Pd-mediated cascade reaction | Carvone epoxide derivative | Rapid assembly of complex frameworks | organic-chemistry.org |

Semi-synthetic Modifications from Related Natural Products

Semi-synthesis, starting from abundant, structurally related natural products, provides a more direct and often more efficient route to target molecules like 5α,7α,10βH-3-Patchoulen-2-one. The most logical precursor for patchoulane derivatives is patchouli alcohol, the main constituent of patchouli essential oil. ptmitraayu.comresearchgate.net

The conversion of patchouli alcohol, a tertiary alcohol, to a ketone is not a simple oxidation. However, synthetic routes that produce patchoulione from intermediates in patchouli alcohol syntheses have been described. For example, an unsaturated alcohol intermediate can be transformed into patchoulione. researchgate.net This indicates that modifications are often performed on precursors that are more amenable to functionalization than the final patchouli alcohol structure itself.

Another approach to derivatization involves the direct functionalization of the patchouli alcohol skeleton using powerful reagents. Oxidation of patchouli alcohol using the 'Gif system' has been shown to produce three new ketonic derivatives. researchgate.netacs.org While these are not identical to the target compound, this research demonstrates that C-H bonds within the rigid skeleton can be oxidized to introduce carbonyl functionality, creating novel structural analogs.

Design and Synthesis of Structural Analogs and Mechanistic Probes

The design and synthesis of structural analogs of 5α,7α,10βH-3-Patchoulen-2-one are crucial for exploring the chemical space around the natural product scaffold. These analogs serve as probes to understand structure-activity relationships, particularly for olfactory properties and other biological activities. researchgate.net The synthesis of such analogs helps researchers determine how specific structural modifications affect their properties. nih.gov

Examples of synthetic analogs based on the patchoulane framework include:

Hydroxylated Derivatives: The total synthesis of 15-hydroxypatchoulol, an analog of patchouli alcohol, was achieved through a route featuring a key palladium-mediated coupling reaction. organic-chemistry.org This demonstrates the targeted introduction of functional groups at specific positions.

Ketonic Derivatives: As mentioned, oxidation of patchouli alcohol has yielded several ketonic analogs with unique organoleptic properties, highlighting how changes in functional groups can dramatically alter sensory perception. researchgate.net

Isomeric Structures: The synthesis of various sesquiterpenes often yields isomeric products. For instance, the synthesis of (±)-seychellene has been achieved from intermediates used in patchouli alcohol synthesis. researchgate.net These isomers are valuable for comparative studies.

The general strategy for creating such analogs often involves intercepting a known synthetic route to the parent compound and diverting it through the introduction of new functional groups or by altering the stereochemistry of key intermediates.

Reaction Mechanisms in Derivatization and Functionalization

The rigid, caged structure of the patchoulane skeleton leads to fascinating and sometimes unexpected reaction mechanisms, particularly those involving carbocationic intermediates.

A well-studied example is the acid-catalyzed dehydration and rearrangement of patchouli alcohol to β-patchoulene. nih.govkoreascience.kr The proposed mechanism involves several key steps:

Protonation and Dehydration: The tertiary alcohol is protonated by an acid catalyst (e.g., H₂SO₄), followed by the loss of a water molecule to generate a tertiary carbocation.

First Rearrangement: A Wagner-Meerwein shift occurs where an alkyl group migrates to relieve ring strain and form a more stable carbocation. This transforms the initial 5-5-6 fused ring system into a different carbocationic intermediate.

Second Rearrangement: A second rearrangement takes place, driven by the formation of a thermodynamically more stable 5-6-5 fused ring system.

Deprotonation: Finally, a proton is eliminated from an adjacent carbon to form the double bond of β-patchoulene.

This acid-catalyzed transformation is so facile that patchouli alcohol has been shown to convert to β-patchoulene in the presence of simulated gastric juice. nih.govresearchgate.net

Furthermore, the biosynthesis of patchoulol itself, catalyzed by the enzyme patchoulol synthase, proceeds through a complex cyclization cascade of farnesyl pyrophosphate. nih.gov This enzymatic mechanism involves the formation of multiple carbocationic intermediates, which are precisely controlled within the enzyme's active site to guide cyclizations, hydride shifts, and Wagner-Meerwein rearrangements, ultimately leading to the correct patchoulane skeleton before being quenched by water. nih.gov The study of these enzymatic mechanisms provides inspiration for designing biomimetic synthetic strategies. An unanticipated skeletal rearrangement was also famously observed during an early attempted synthesis of patchouli alcohol, underscoring the complex reactivity of this molecular architecture. wikipedia.org

Green Chemistry Principles in Synthetic Methodologies for Related Scaffolds

The production of patchouli oil and its derivatives has increasingly incorporated principles of green chemistry to reduce environmental impact, improve efficiency, and utilize renewable resources.

Green Extraction Techniques: Traditional steam distillation for extracting patchouli oil is energy and time-intensive. rsc.org Modern, greener alternatives have been developed:

Microwave-Assisted Hydrodistillation (MAHD): This method uses microwave energy to heat the plant material, leading to a faster extraction process and reduced energy consumption. e3s-conferences.org A further development, microwave air-hydrodistillation, has been shown to produce better yields more quickly. rsc.orgits.ac.id

Supercritical CO₂ (SC-CO₂) Extraction: This technique uses supercritical carbon dioxide as a solvent, which is non-toxic, non-flammable, and easily removed from the product. It can provide higher yields and better quality oil compared to steam distillation. nih.gov

Biocatalysis and Metabolic Engineering: A cornerstone of green chemistry is the use of enzymes and microorganisms to perform complex chemical transformations.

Enzymatic Synthesis: Terpene synthases are enzymes that produce the vast diversity of terpene skeletons in nature. nih.gov Harnessing these enzymes in biocatalytic processes, particularly in continuous flow systems, offers a highly efficient and selective method for producing sesquiterpenes. nih.govcornell.edu

Metabolic Engineering: Recombinant microorganisms, such as yeast (Saccharomyces cerevisiae), have been engineered to produce patchoulol from simple renewable feedstocks like glucose. nih.gov This approach avoids the reliance on agriculture and traditional extraction methods, offering a potentially more sustainable and scalable production platform.

Chemoenzymatic Synthesis: Combining enzymatic reactions with traditional chemical synthesis allows for highly efficient and stereoselective routes. The synthesis of (–)-patchoulenone, which begins with a microbial oxidation step, exemplifies this powerful green strategy. rsc.org

The following table compares traditional and green extraction methods for patchouli oil.

| Parameter | Steam Distillation | Microwave-Assisted Hydrodistillation (MAHD) | Supercritical CO₂ (SC-CO₂) Extraction |

| Energy Consumption | High | Low to Medium | Medium |

| Extraction Time | Long (several hours) | Short (minutes to hours) | Short to Medium |

| Solvent | Water | Water | Supercritical CO₂ |

| Product Quality | Risk of thermal degradation | Generally good, less degradation | High, preserves volatile compounds |

| Environmental Impact | High energy footprint | Reduced energy footprint | Low, CO₂ is recyclable |

| Reference | rsc.org | e3s-conferences.org | nih.gov |

Investigation of Biological Activities and Underlying Molecular Mechanisms of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Antioxidant Activity and Free Radical Scavenging Mechanisms

Scientific investigations into the specific antioxidant and free radical scavenging properties of 5alpha,7alpha,10betaH-3-Patchoulen-2-one are not extensively documented in publicly available research. While the methodologies to determine such activities are well-established, their application to this particular compound has not been detailed in the retrieved scientific literature.

In vitro Assays for Radical Scavenging Capacity (e.g., DPPH, ABTS)

Standard in vitro assays are commonly employed to determine the radical scavenging capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov Similarly, the ABTS assay assesses the capacity of a substance to scavenge the ABTS radical cation. nih.govnih.gov

Despite the prevalence of these methods for evaluating antioxidant potential, specific data from DPPH or ABTS assays for this compound, including metrics such as IC50 values, have not been reported in the available scientific literature. Therefore, no data tables can be presented for its radical scavenging capacity.

Cellular Antioxidant Mechanisms and Oxidative Stress Modulation

The potential for this compound to exert antioxidant effects within a cellular context and modulate pathways related to oxidative stress remains an area for future research. Cellular antioxidant mechanisms can involve the upregulation of endogenous antioxidant enzymes and the mitigation of reactive oxygen species (ROS) production. mdpi.com Studies in this area would typically involve treating cell cultures with the compound and subsequently inducing oxidative stress to observe any protective effects. mdpi.comresearchgate.net However, published studies detailing the effects of this compound on cellular oxidative stress markers or its influence on antioxidant signaling pathways are not available.

Exploration of Other Potential Biological Activities in Pre-clinical Models

The broader biological activities of this compound in pre-clinical models are yet to be thoroughly investigated and reported in scientific literature.

In vitro Cellular Models for Inflammatory Response Modulation

In vitro cellular models are crucial for assessing the anti-inflammatory potential of novel compounds. nih.gov Such models often utilize cell lines like macrophages (e.g., RAW 264.7) stimulated with inflammatory agents such as lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govresearchgate.net Key indicators of anti-inflammatory activity include the inhibition of pro-inflammatory cytokines and enzymes. There is currently no available research data on the effects of this compound in these or any other in vitro models of inflammation.

Mechanistic Studies on Signaling Pathway Interactions (if implicated)

The interaction of a compound with specific cellular signaling pathways provides insight into its mechanism of action. Many anti-inflammatory and antioxidant compounds exert their effects through pathways such as NF-κB, MAPKs, and Nrf2. nih.govnih.govnih.gov As there are no primary studies implicating this compound in any biological activity, there are consequently no mechanistic studies on its interaction with these or other signaling pathways.

Antimicrobial Efficacy Against Specific Pathogens in Laboratory Models (if reported)

The evaluation of a compound's antimicrobial efficacy typically involves determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. semanticscholar.orgnih.govmdpi.com This provides foundational data on its potential as an antimicrobial agent. A review of the scientific literature did not yield any reports on the antimicrobial testing of this compound against any specific pathogens.

An article on the biological activities of this compound cannot be generated. A thorough search for scientific literature and data regarding this specific chemical compound did not yield any information on its enzyme inhibition kinetics, receptor binding studies, or structure-activity relationships of its bioactive analogs.

Scientific research databases and chemical information repositories that were accessed contain no studies investigating the biological or molecular mechanisms of this compound. Consequently, the required data for the sections on "Investigation of Enzyme Inhibition Kinetics and Receptor Binding Studies" and "Structure-Activity Relationship (SAR) Studies for Bioactive Analogs" are not available. Without this foundational information, it is not possible to provide an accurate or informative article that adheres to the requested outline and quality standards.

Advanced Analytical Methodologies for Detection, Quantification, and Characterization of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the identification of 5alpha,7alpha,10betaH-3-Patchoulen-2-one in essential oils and other plant extracts. undip.ac.id The process involves the separation of the complex mixture into its individual components by gas chromatography, followed by their detection and identification by mass spectrometry. sciforschenonline.org

In a typical GC-MS analysis of an essential oil containing sesquiterpenoids, a capillary column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl methyl siloxane, is employed. researchgate.net The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, most commonly helium. undip.ac.idsciforschenonline.org A programmed temperature gradient is crucial for achieving optimal separation of compounds with varying boiling points. researchgate.net For instance, a method might start at a lower temperature and gradually increase to a high final temperature to elute both the more volatile and the less volatile components like sesquiterpene ketones. researchgate.net

Once the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing the obtained mass spectrum with established libraries (e.g., NIST, Wiley), the identity of the compound can be confirmed. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of this compound, even in trace amounts within a complex matrix.

Research on the essential oil of Pogostemon cablin (patchouli), a potential source of this ketone, has extensively utilized GC-MS to profile its chemical constituents. undip.ac.idresearchgate.netunpatti.ac.id While patchouli alcohol is often the most abundant compound, numerous other sesquiterpenoids are routinely identified. researchgate.netunpatti.ac.idnih.gov The analysis of different chemotypes of P. cablin has shown significant variations in the levels of specific components, including ketones like pogostone, highlighting the importance of GC-MS in chemical fingerprinting and profiling. peerj.com

Table 1: Illustrative GC-MS Parameters for Sesquiterpenoid Analysis

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp at 10°C/min to 150°C, then 5°C/min to 250°C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-550 amu |

This table presents a general set of parameters and may require optimization for specific instruments and matrices.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis in Complex Mixtures

The unambiguous identification of compounds in complex natural product extracts often requires more than a single analytical technique. Hyphenated techniques, which couple a separation method with a powerful spectroscopic detection method, provide a wealth of structural information.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links the separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. unpatti.ac.id This is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. For a compound like this compound, LC-NMR could provide definitive stereochemical information. nih.gov In an LC-NMR experiment, the effluent from the HPLC column flows through a specialized NMR flow probe where 1H NMR and other NMR experiments can be performed on the separated peaks, either in on-flow, stopped-flow, or loop-storage mode. unpatti.ac.idsciforschenonline.org This allows for the acquisition of detailed structural data without the need for prior isolation of each component.

These advanced hyphenated techniques are instrumental in the field of natural product chemistry for the dereplication of extracts, which is the rapid identification of known compounds, and for the structural elucidation of novel molecules.

Development of Robust Extraction and Sample Preparation Protocols for Diverse Matrices

The accuracy and reliability of any analytical method for this compound are highly dependent on the initial extraction and sample preparation steps. The goal is to efficiently extract the target compound from the matrix (e.g., plant material) while minimizing the co-extraction of interfering substances.

Several extraction techniques are employed for obtaining essential oils from plant materials like Pogostemon cablin. researchgate.netbiochemjournal.com

Hydrodistillation and Steam Distillation: These are the most traditional and widely used methods for extracting essential oils. nih.govbiochemjournal.com They involve heating the plant material with water or steam to vaporize the volatile compounds, which are then condensed and collected. The yield and chemical profile of the oil can be influenced by factors such as the duration of distillation and whether the plant material is fresh, dried, or fermented. nih.gov

Soxhlet Extraction: This method uses an organic solvent to continuously extract compounds from the plant material. While efficient, it can sometimes lead to the degradation of thermally labile compounds. researchgate.net

Microwave-Assisted Hydrodistillation (MAHD): This is a more modern and "green" technique that uses microwave energy to heat the water within the plant material, leading to a faster extraction process and potentially higher quality oil with a better recovery of oxygenated compounds. rsc.orge3s-conferences.org

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating the pressure and temperature, the selectivity of the extraction can be fine-tuned. SFE is known for producing high-quality extracts without the use of organic solvents, although it requires specialized equipment. nih.gov

Following the initial extraction, sample preparation may involve steps such as drying with an anhydrous salt like sodium sulfate (B86663) to remove residual water, filtration to remove particulate matter, and dilution with an appropriate solvent to bring the concentration of the analyte within the linear range of the analytical instrument. researchgate.netsciforschenonline.org The choice of extraction and sample preparation protocol is critical and must be optimized for the specific matrix and the analytical technique being used.

Applications in Quality Control and Authentication of Natural Extracts

The analytical methodologies described are pivotal for the quality control and authentication of natural extracts purported to contain this compound. The chemical composition of essential oils can vary significantly based on the plant's geographical origin, cultivation practices, harvesting time, and processing methods. nih.gov

Quality control of these extracts often relies on the quantitative analysis of one or more key marker compounds. While patchouli alcohol is the most common marker for patchouli oil, this compound (or pogostone) can also serve as a critical quality indicator, especially for certain chemotypes or applications. peerj.comsemanticscholar.org Establishing a specification for the minimum content of this ketone, as determined by a validated HPLC or GC-FID method, ensures the consistency and potency of the extract. nih.govsemanticscholar.org

Authentication involves confirming the identity and purity of the natural extract and detecting any adulteration. Adulteration of high-value essential oils with cheaper oils or synthetic chemicals is a common issue. nih.gov A comprehensive chemical profile obtained by GC-MS serves as a fingerprint of the authentic extract. herbalanalysis.co.uk The presence of unexpected compounds or a significant deviation from the established profile can indicate adulteration. Low-field NMR spectroscopy has also emerged as a rapid tool for fingerprinting essential oils to detect adulteration. nih.gov By comparing the NMR spectrum of a sample to that of a genuine standard, authenticity can be quickly assessed. nih.gov Therefore, robust analytical methods are indispensable for ensuring the quality, safety, and efficacy of natural extracts in various industries.

Ecological and Phytochemical Context of 5alpha,7alpha,10betah 3 Patchoulen 2 One

Role in Plant-Herbivore Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and sesquiterpenoids, including those of the patchoulane (B100424) class, are key components of this defense system. The genus Croton is known for producing a variety of terpenoids that exhibit insecticidal properties. redalyc.org While direct studies on the insecticidal activity of 5alpha,7alpha,10betaH-3-Patchoulen-2-one are not available, research on ethanolic extracts from various Croton species has demonstrated significant toxicity against insect pests like Plutella xylostella (diamondback moth). redalyc.org

These insecticidal effects are often attributed to the complex mixture of secondary metabolites present in the extracts, with sesquiterpenes being major constituents. redalyc.org For instance, the leaf extract of Croton rhamnifolius was found to be highly lethal to P. xylostella larvae. redalyc.org The presence of various bioactive molecules, including sesquiterpenes, in Croton species suggests that these compounds play a crucial role in the plant's defense against arthropod herbivores. redalyc.org The bitter taste of many sesquiterpene lactones is also a known deterrent to herbivory. tandfonline.com

The following table summarizes the insecticidal activity of extracts from various Croton species, highlighting the potential defensive role of their constituent sesquiterpenoids.

| Croton Species | Plant Part | Target Insect | Activity |

| Croton rhamnifolius | Leaf | Plutella xylostella | LC₅₀ = 14.95 µg mL⁻¹ |

| Croton rhamnifolius | Stem | Plutella xylostella | LC₅₀ = 42.40 µg mL⁻¹ |

| Croton jacobinensis | Stem | Plutella xylostella | LC₅₀ = 116.21 µg mL⁻¹ |

| Croton jacobinensis | Leaf | Plutella xylostella | LC₅₀ = 183.85 µg mL⁻¹ |

| Croton sellowii | Leaf | Plutella xylostella | LC₅₀ = 801.36 µg mL⁻¹ |

| Croton sellowii | Stem | Plutella xylostella | LC₅₀ = 1252 µg mL⁻¹ |

Data adapted from a study on the insecticidal activity of ethanolic extracts from Croton species. redalyc.org

Allelopathic Effects on Surrounding Flora

Allelopathy, the chemical inhibition of one plant by another, is a crucial mechanism in structuring plant communities. Sesquiterpenoids are frequently implicated as allelochemicals. Research on Croton oblongifolius has revealed that its leaf extracts possess significant growth-suppressive activity against various plant species. researchgate.net Notably, patchoulenone, a likely isomer of this compound, has been identified as a phytochemical constituent of this plant, which exhibits allelopathic properties. researchgate.net

The leaf extracts of C. oblongifolius were found to inhibit the seedling growth of both monocot and dicot plants. researchgate.net This suggests that the release of such compounds into the soil can suppress the growth of competing flora, giving the Croton plant a competitive advantage. The growth-inhibitory effects of these isolated compounds confirm their role as allelopathic agents. researchgate.net

Influence of Environmental Factors on Biosynthesis and Accumulation

The production and accumulation of sesquiterpenoids in plants are not static but are influenced by a variety of environmental and developmental factors. While specific data on the environmental regulation of this compound biosynthesis is unavailable, general principles of sesquiterpene biosynthesis provide valuable insights.

The biosynthesis of sesquiterpenes is known to be regulated by endogenous developmental cues. nih.gov For instance, in Arabidopsis thaliana and Pogostemon cablin (patchouli), the miR156-targeted SPL transcription factors play a significant role in the age-regulated biosynthesis of sesquiterpenes. nih.gov This suggests that the production of patchoulane-type sesquiterpenoids in Croton may also be under developmental control, with concentrations varying at different life stages of the plant.

Furthermore, environmental stressors are well-known to trigger the biosynthesis of secondary metabolites. Factors such as light intensity, temperature, water availability, and nutrient levels can all impact the production of terpenoids. tandfonline.com The biosynthesis of sesquiterpene lactones, for example, is influenced by interactions with herbivores and symbiotic microorganisms. tandfonline.com It is plausible that the biosynthesis of this compound in Croton species is similarly upregulated in response to biotic and abiotic stresses, enhancing the plant's defensive capabilities when needed.

Chemodiversity within Croton Species and Related Genera

The genus Croton is exceptionally diverse, comprising approximately 1300 species, and is renowned for its rich and varied chemical profile. nih.gov Diterpenoids and sesquiterpenoids are characteristic components of this genus. nih.gov Phytochemical investigations have led to the isolation of numerous novel compounds, highlighting the vast chemodiversity within this plant group. nih.gov

Patchoulane-type sesquiterpenoids, including patchoulenone and a patchoulane-type sesquiterpenoid glycoside, have been isolated from Croton crassifolius. core.ac.uknih.gov The presence of such compounds underscores the taxonomic significance of sesquiterpenoids in Croton. The chemical composition of essential oils can also vary significantly between different Croton species, leading to distinct chemotypes. For example, a study of three Croton species (C. blanchetianus, C. jacobinensis, and C. nepetifolius) revealed unique chemical profiles for each, with bicyclogermacrene, spathulenol, and caryophyllene (B1175711) being prominent sesquiterpenoids. bohrium.com

This chemodiversity is a result of the evolution of diverse biosynthetic pathways, likely driven by the need to adapt to different ecological niches and defend against a wide range of herbivores and pathogens. The table below illustrates the diversity of major sesquiterpenoid constituents in the essential oils of different Croton species.

| Croton Species | Major Sesquiterpenoid Constituents (%) |

| Croton blanchetianus | Bicyclogermacrene (16.04), Spathulenol (16.44) |

| Croton jacobinensis | Bicyclogermacrene (22.04), Caryophyllene (17.95) |

| Croton nepetifolius | Bicyclogermacrene (17.69), Caryophyllene (15.15), Germacrene D (11.78) |

| Croton collinus | β-Caryophyllene (44.7) |

Data compiled from studies on the chemodiversity of Croton species. nih.govbohrium.com

Future Research Directions and Emerging Paradigms for 5alpha,7alpha,10betah 3 Patchoulen 2 One

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

A holistic, systems-level understanding of 5alpha,7alpha,10betaH-3-Patchoulen-2-one's role in its native biological context and its effects on target organisms can be achieved through the integration of multi-omics technologies.

Genomics and Transcriptomics : The genetic blueprint for the biosynthesis of sesquiterpenoids in the patchouli plant, Pogostemon cablin, is complex, with the plant having a neo-octoploid genome. frontiersin.org Transcriptome analysis of different P. cablin chemotypes has been instrumental in identifying genes related to the biosynthesis of key sesquiterpenes. nih.govpeerj.com Future research will focus on leveraging combined transcriptomic and metabolomic data to fully elucidate the biosynthetic pathway leading to this compound. frontiersin.orgnih.gov Integrated analyses have already begun to shed light on the differential accumulation of compounds like patchoulol and pogostone in various plant tissues, revealing that sesquiterpenoid synthesis genes are often upregulated in leaves. nih.gov By correlating gene expression profiles with the presence of this compound, researchers can pinpoint the specific enzymes and regulatory networks responsible for its production.

Proteomics : Proteomic studies provide a direct look at the functional machinery of the cell. By analyzing the proteome of P. cablin under different conditions, researchers can identify the key enzymes, such as terpene synthases and cytochromes P450, that are actively involved in the synthesis and modification of the patchoulene skeleton. mdpi.com Proteomics is a powerful tool for discovering the key enzymes involved in specialized plant metabolite pathways. mdpi.com Future studies will likely employ advanced proteomic techniques to quantify the expression levels of these enzymes, providing crucial data for metabolic engineering efforts.

Metabolomics : Metabolomic profiling allows for the comprehensive analysis of the small-molecule chemistry of an organism. mdpi.com In the context of P. cablin, metabolomics has been used to differentiate chemical profiles between plant parts and to understand how factors like pathogen infection can disrupt secondary metabolite production. frontiersin.orgmdpi.comnih.gov Future directions will involve targeted metabolomic analyses to trace the flow of precursors through the sesquiterpenoid pathway, identifying metabolic bottlenecks and key intermediates en route to this compound.

Integrated multi-omics approaches are becoming essential for resolving the complex metabolic pathways of plant secondary metabolites. frontiersin.org By combining these datasets, a comprehensive model of sesquiterpenoid biosynthesis can be constructed, providing a foundational understanding for both mechanistic studies and biotechnological applications.

Table 1: Application of Omics Technologies in Pogostemon cablin Research

| Omics Technology | Research Focus | Key Findings/Future Application for this compound |

|---|---|---|

| Genomics | Sequencing the neo-octoploid genome of P. cablin. | Provides the reference sequence to identify biosynthetic gene clusters for sesquiterpenoids. frontiersin.org |

| Transcriptomics | Identifying differentially expressed genes in different chemotypes and tissues. plos.org | Pinpoints candidate genes (e.g., synthases, P450s) responsible for the specific chemical structure of this compound. nih.gov |

| Proteomics | Identifying functional proteins related to terpenoid biosynthesis. tandfonline.com | Confirms the expression and activity of enzymes in the biosynthetic pathway at the protein level. mdpi.com |

| Metabolomics | Profiling secondary metabolites in different plant parts and under various stress conditions. mdpi.com | Quantifies the accumulation of this compound and its precursors, validating gene function and pathway flux. frontiersin.org |

Application of Advanced Computational and Artificial Intelligence Approaches in Mechanistic Elucidation

The complexity of biological systems often necessitates the use of computational tools to interpret data and predict molecular interactions. Artificial intelligence (AI) and advanced computational methods are set to revolutionize the study of natural products like this compound.

Mechanism of Action Prediction : AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to predict the mechanism of action for novel compounds. ijrti.orgfnasjournals.com By inputting the structure of this compound into these models, researchers can generate hypotheses about its potential protein targets and signaling pathways, which can then be validated experimentally. researchgate.net

Structure-Activity Relationship (SAR) Studies : Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a compound's chemical structure with its biological activity. nih.govthieme-connect.com Such models have been successfully developed for other sesquiterpenes to predict activities like sedative effects. nih.govthieme-connect.com A future QSAR model for this compound and its analogs could accelerate the identification of key structural features required for its activity, guiding the synthesis of more potent derivatives.

Biosynthetic Pathway Simulation : AI can be used to simulate biosynthetic pathways, helping to uncover novel metabolites and their production mechanisms. ijrpas.com This is particularly valuable for complex pathways like those in P. cablin. By integrating omics data, AI can help piece together the most probable enzymatic steps leading to this compound, even in the absence of complete experimental characterization. ijrpas.com

The integration of AI into natural product research promises to significantly reduce the time and resources required for discovery and development by automating data analysis and improving predictive modeling. ijrpas.com

Sustainable Production Strategies, including Biotechnological and Synthetic Biology Advancements

The production of this compound through traditional agricultural extraction is often inefficient and subject to environmental variability. mdpi.com Modern biotechnology and synthetic biology offer sustainable and scalable alternatives.

Metabolic Engineering in Microbial Hosts : A prominent strategy involves transferring the biosynthetic pathway for a target compound into a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.comacs.org This has been a focus for many sesquiterpenes. nih.gov The process involves identifying the key biosynthetic genes (e.g., a specific terpene synthase and modifying enzymes) from P. cablin and expressing them in the host organism. nih.gov The host's native metabolism is then engineered to increase the supply of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), thereby boosting production of the desired compound. acs.org

Synthetic Biology Approaches : Synthetic biology provides tools for more precise and efficient engineering of metabolic pathways. nih.gov This includes optimizing enzyme expression levels, creating fusion enzymes, and localizing pathways to specific cellular compartments to increase efficiency. mdpi.com These techniques can be applied to develop microbial strains capable of producing this compound at industrial scale, offering a stable and cost-effective supply chain. nih.gov

Plant Cell and Organ Cultures : Plant cell and hairy root cultures serve as contained and controllable "biofactories" for producing valuable secondary metabolites. nih.govnih.gov Establishing cell cultures of P. cablin that are optimized for the production of this compound represents another viable biotechnological production route.

These biotechnological approaches not only provide a more sustainable means of production but also enable the synthesis of novel analogs of this compound through combinatorial biosynthesis. scilit.com

Table 2: Biotechnological Platforms for Sesquiterpenoid Production

| Production Platform | Description | Advantages for this compound |

|---|---|---|

| Escherichia coli | A prokaryotic host with well-understood genetics and rapid growth. | Fast production cycles; extensive toolkit for genetic engineering. mdpi.comacs.org |

| Saccharomyces cerevisiae | A eukaryotic yeast host that possesses a native mevalonate (MVA) pathway for precursor supply. | Suitable for expressing eukaryotic enzymes like P450s, which may be needed for oxidation steps. acs.orgnih.gov |

| Plant Cell Cultures | Undifferentiated plant cells grown in sterile liquid media. | Maintains the native enzymatic environment which can be beneficial for complex multi-step biosyntheses. nih.gov |

Exploration of Novel Biological Activities and Untapped Therapeutic Targets in Pre-clinical Settings

While patchouli oil and its components have traditional uses, modern pharmacological screening can uncover novel biological activities and specific molecular targets for this compound. bmvfragrances.commdpi.com

High-Throughput Screening : Screening this compound against large panels of biological targets (e.g., receptors, enzymes, ion channels) can rapidly identify potential therapeutic applications. Sesquiterpenoids as a class are known to possess a wide range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govnih.gov

Phenotypic Screening : In addition to target-based screens, phenotypic screening in disease-relevant cell models (e.g., cancer cell lines, primary neurons, immune cells) can reveal unexpected therapeutic effects without prior knowledge of the molecular target.

Pre-clinical Disease Models : Promising hits from initial screens must be validated in pre-clinical animal models. For instance, if in vitro assays suggest anti-inflammatory activity, this would be tested in rodent models of inflammation. Many sesquiterpenoids are being investigated for their potential in treating cardiovascular disease and cancer. nih.gov

The exploration of this unique chemical entity could lead to the development of new research probes to study biological processes or first-in-class therapeutic agents for a variety of diseases.

Development of Advanced Delivery Systems for Research Probes and Investigational Compounds

The therapeutic potential of many natural products, particularly those with poor water solubility like sesquiterpenoids, can be limited by their physicochemical properties. nih.gov Advanced drug delivery systems can overcome these limitations.

Nanoparticle-Based Delivery : Encapsulating this compound into nanoparticles (NPs) can improve its solubility, stability, and bioavailability. nih.gov Various types of nanoparticles, such as those made from polymers like polylactic acid (PLA), have been used for the delivery of other sesquiterpenes. mdpi.commdpi.com

Targeted Delivery : Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. This approach can increase the concentration of the compound at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing potential side effects. mdpi.com

Sustained Release Formulations : For applications requiring prolonged activity, this compound can be incorporated into delivery systems that provide sustained release over time. mdpi.com This improves patient compliance and maintains therapeutic concentrations of the compound.

The development of such advanced formulations will be crucial for translating pre-clinical findings on this compound into viable investigational tools and potential therapeutics. researchgate.net

Q & A

Q. How can researchers mitigate off-target effects in mechanistic studies of this compound?

- Methodological Answer : Use orthogonal assays (e.g., CRISPR knockout models, siRNA silencing) to validate target specificity. Negative controls (e.g., enantiomers or structurally unrelated analogs) isolate compound-specific effects. Proteomic profiling (e.g., affinity pull-down assays) identifies unintended binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.